molecular formula C19H16N2O2 B5799997 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide

4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide

Cat. No. B5799997
M. Wt: 304.3 g/mol
InChI Key: PTXCPLGIUCVSFG-UHFFFAOYSA-N
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Description

4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide, also known as MPBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPBC is a selective antagonist of the GPR55 receptor, which is a member of the G protein-coupled receptor family. GPR55 has been implicated in a variety of physiological processes, including pain sensation, bone formation, and cancer cell proliferation. The discovery of MPBC has opened up new avenues for research in these areas, and its synthesis and mechanism of action have been studied extensively.

Mechanism of Action

The mechanism of action of 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide involves its selective antagonism of the GPR55 receptor. GPR55 is a member of the G protein-coupled receptor family, and its activation has been implicated in a variety of physiological processes. By selectively blocking the activity of GPR55, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide can modulate these processes in a controlled manner.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide are complex and varied, depending on the specific research application. In studies of pain sensation, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been shown to reduce the sensitivity of neurons to painful stimuli by blocking the activity of GPR55. In studies of bone formation, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been shown to inhibit the activity of osteoclasts, which are cells that break down bone tissue. In studies of cancer cell proliferation, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of GPR55.

Advantages and Limitations for Lab Experiments

The advantages of using 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide in lab experiments include its selectivity for the GPR55 receptor, which allows for controlled modulation of physiological processes. Additionally, the synthesis of 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide is relatively straightforward, making it accessible to researchers with expertise in organic chemistry. The limitations of using 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide in lab experiments include its complexity, which requires careful attention to detail in the synthesis process, and its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are many potential future directions for research involving 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide. One area of focus is the development of new pain medications that target the GPR55 receptor. Another area of focus is the development of treatments for osteoporosis that target osteoclast activity. Additionally, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide may hold promise as a tool for developing new cancer treatments, particularly for cancers that are driven by GPR55 activity. Further research is needed to fully understand the potential applications of 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide in these areas, as well as in other areas of scientific research.

Synthesis Methods

The synthesis of 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide involves several steps, starting with the reaction of 4-bromoanisole with 3-pyridineboronic acid to form 4-methoxy-3-pyridinylboronic acid. This intermediate is then reacted with 3-biphenylcarboxaldehyde in the presence of a palladium catalyst to form 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide. The synthesis of 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide is a complex process that requires expertise in organic chemistry and careful attention to detail.

Scientific Research Applications

4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been used in a variety of scientific research applications, including the study of pain sensation, bone formation, and cancer cell proliferation. In studies of pain sensation, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been shown to reduce the sensitivity of neurons to painful stimuli, suggesting that it may be a useful tool for developing new pain medications. In studies of bone formation, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been shown to inhibit the activity of osteoclasts, which are cells that break down bone tissue. This suggests that 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide may be a useful tool for developing treatments for osteoporosis. In studies of cancer cell proliferation, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may be a useful tool for developing new cancer treatments.

properties

IUPAC Name

3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c1-23-18-9-7-14(8-10-18)15-4-2-5-16(12-15)19(22)21-17-6-3-11-20-13-17/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXCPLGIUCVSFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide

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